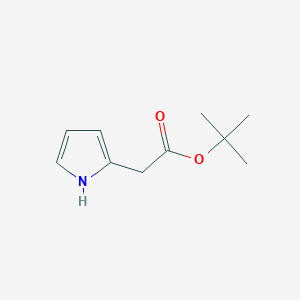

![molecular formula C14H18ClN3O2 B3040200 4-[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]哌啶盐酸盐 CAS No. 1706460-91-4](/img/structure/B3040200.png)

4-[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]哌啶盐酸盐

描述

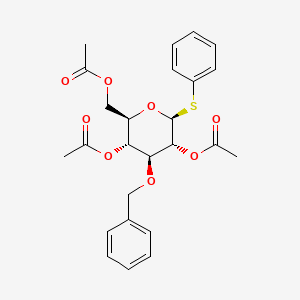

The compound “4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The methoxyphenyl and oxadiazolyl groups suggest that this compound may have interesting chemical properties .

Synthesis Analysis

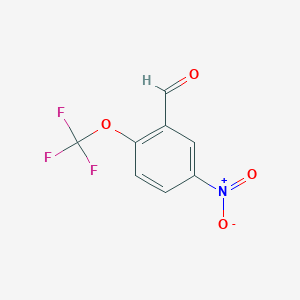

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction . The methoxyphenyl and oxadiazolyl groups could be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure .科学研究应用

化学结构和性质

化合物 4-[3-(4-甲氧基苯基)-1,2,4-恶二唑-5-基]哌啶盐酸盐属于 1,2,4-恶二唑衍生物。由于其多样的化学结构和潜在的生物活性,这些化合物引起了极大的兴趣。例如,化合物 [PtCl2(C15H21N3O2)2] 的特点是 PtII 阳离子由两个 Cl− 阴离子和两个 1,2,4-恶二唑配体以平面正方形几何结构配位。这种配位以及甲氧基苯基和哌啶环的存在赋予了其独特的化学性质 (Kritchenkov 等人,2013)。

合成和表征

1,2,4-恶二唑衍生物的合成,例如涉及哌啶环的 N-取代衍生物,一直是相当大的研究领域。这些化合物通过一系列步骤合成,并使用 NMR 和质谱等光谱技术进行表征。它们的结构阐明对于理解它们在各个领域的潜在应用至关重要 (Khalid 等人,2016)。

生物活性

1,2,4-恶二唑衍生物表现出一系列的生物活性。例如,含有哌啶环的衍生物对革兰氏阴性菌和革兰氏阳性菌均显示出中等到显着的抗菌活性。这表明它们作为抗菌剂的潜在应用 (Başoğlu 等人,2013)。此外,3,5-二取代-1,2,4-恶二唑等化合物已对其对磷酸二酯酶的抑制活性进行了评估,并在动物模型中表现出镇痛和抗炎活性 (Kumar 等人,2012)。

晶体结构分析

新型 1,2,4-恶二唑哌啶衍生物的晶体结构已被研究以了解它们的分子相互作用和稳定性。X 射线衍射和 DFT 计算等技术有助于理解这些分子的电子性质和反应性,为它们在各个领域的潜在应用铺平了道路 (Kumara 等人,2017)。

抗氧化活性

一些 1,2,4-恶二唑衍生物,包括那些含有哌啶的衍生物,已显示出有希望的抗氧化活性。这表明它们在管理氧化应激相关疾病中的潜在应用 (Mallesha 等人,2014)。

作用机制

Target of Action

The primary target of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, mediating excitatory neurotransmission and being involved in learning and memory processes.

Mode of Action

The compound interacts with its target, the NMDA receptor, as a high affinity ligand This means it binds strongly to the receptor, influencing its function

安全和危害

未来方向

属性

IUPAC Name |

3-(4-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.ClH/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOQMEBVZRHNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

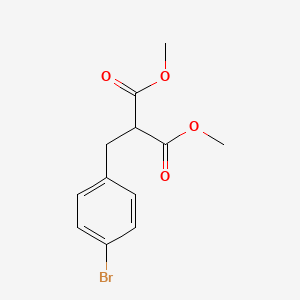

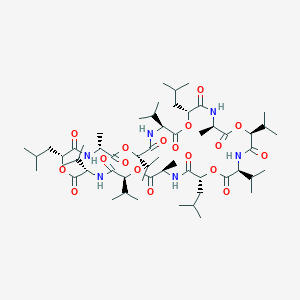

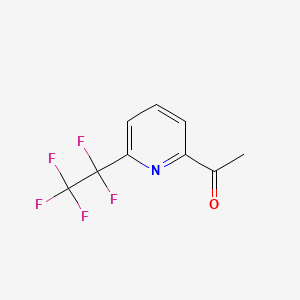

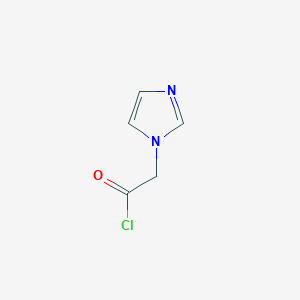

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)